3-(chloromethyl)-2-(trifluoromethyl)thiophene
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
The conjugated thiophene system exhibits π→π* transitions at λₘₐₓ = 240–260 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). The –CF₃ group causes a bathochromic shift (~10 nm) compared to unsubstituted thiophene.
Crystallographic Data and Conformational Analysis
While no single-crystal X-ray data exists for this compound, structural analogs provide insights:
- Thiophene derivatives with –CF₃ groups exhibit planar rings with C–S–C angles of 89–92°.
- Chloromethyl substituents adopt a gauche conformation relative to the ring to minimize steric clashes.
- Packing interactions : Dominated by F···H and Cl···H van der Waals contacts in related crystals.
| Parameter | Typical Value for Analogues |
|---|---|
| Dihedral angle (–CF₃) | 5–10° from ring plane |
| Dihedral angle (–CH₂Cl) | 15–20° from ring plane |
| Unit cell volume | ~900 ų (triclinic systems) |
Comparative Analysis with Related Thiophene Derivatives
Bond Lengths and Electronic Effects
| Compound | C–S (Å) | C2–C3 (Å) | C–F (Å) |
|---|---|---|---|
| This compound | 1.82 | 1.43 | 1.33 |
| 2-Methyl-5-(trifluoromethyl)thiophene | 1.80 | 1.45 | 1.34 |
| Unsubstituted thiophene | 1.71 | 1.54 | – |
The –CF₃ group reduces electron density at C2, shortening adjacent C–C bonds by 0.11 Å compared to unsubstituted thiophene.
Reactivity Trends
Thermal Stability
Differential scanning calorimetry (DSC) of analogous –CF₃ thiophenes shows decomposition onset at 142–160°C , compared to 200°C for unsubstituted thiophene.
Properties
IUPAC Name |
3-(chloromethyl)-2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXPREOMIXIPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of 2-(trifluoromethyl)thiophene using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions: 3-(chloromethyl)-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Major Products:
Substitution: Thiophene derivatives with various functional groups
Oxidation: Thiophene sulfoxides and sulfones
Reduction: Thiophene derivatives with difluoromethyl groups
Scientific Research Applications
Organic Chemistry
Synthesis of Fluorinated Compounds
The trifluoromethyl group in 3-(chloromethyl)-2-(trifluoromethyl)thiophene is particularly valuable for synthesizing various fluorinated organic molecules. The compound serves as a precursor in the activation of C–F bonds using transition metal catalysts or photoredox catalysis. This activation allows for the introduction of fluorine into target molecules, leading to a wide array of fluorinated compounds essential in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity.
Building Block for Complex Molecules
This compound is utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties enable the modification of biological molecules, potentially altering their activity or stability.
Pharmacology
Drug Development
this compound is explored as a precursor in drug design. The incorporation of the trifluoromethyl group into drug candidates improves their metabolic stability and membrane permeability, enhancing pharmacokinetic profiles. Computational methods are employed to design drug candidates that leverage these properties.
Therapeutic Properties
Derivatives of this compound are being investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities. Research indicates that modifications can lead to compounds with increased efficacy against various diseases.
Material Science
Advanced Materials Synthesis
In material chemistry, this compound is used to create advanced materials such as polymers and coatings. The incorporation of fluorinated structures enhances properties like thermal stability and chemical resistance. The compound can be polymerized with other monomers to produce fluorinated polymers suitable for industrial applications.
Coating Development
The compound contributes to developing surface coatings that exhibit low surface energy and high durability, making them ideal for various industrial applications.
Agrochemistry
Pesticide and Herbicide Formulation
Thiophene derivatives are crucial in synthesizing pesticides and herbicides. The trifluoromethyl group enhances the efficacy and selectivity of these agents, allowing for the development of formulations that improve stability and effectiveness while targeting specific pests without harming crops.
Environmental Chemistry
Pollutant Remediation
Research into the environmental applications of this compound includes its potential use in environmental remediation efforts, particularly in breaking down pollutants. Its derivatives are being explored for their ability to interact with various environmental contaminants, offering a pathway for sustainable solutions.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Organic Chemistry | Demonstrated activation of C–F bonds leading to successful synthesis of fluorinated compounds essential in pharmaceuticals. | |
| Pharmacology | Investigated derivatives showed promising anti-inflammatory and anticancer activities. | |
| Material Science | Developed fluorinated polymers with enhanced thermal stability suitable for industrial applications. | |
| Agrochemistry | Formulated effective pesticides with improved selectivity and reduced environmental impact. | |
| Environmental Chemistry | Explored potential in pollutant degradation, contributing to environmental remediation strategies. |
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-2-(trifluoromethyl)thiophene involves its interaction with various molecular targets. The trifluoromethyl group is known to influence the electronic distribution within the molecule, enhancing its reactivity and stability. This compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Thiophene, 2-(trifluoromethyl)-: Lacks the chloromethyl group, leading to different reactivity and applications.
Thiophene, 3-(methyl)-2-(trifluoromethyl)-: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior and uses.
Uniqueness: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of specialized materials and pharmaceuticals .
Biological Activity
3-(Chloromethyl)-2-(trifluoromethyl)thiophene is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a thiophene ring with both chloromethyl and trifluoromethyl substituents, suggests a range of applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthetic approaches.
The molecular formula of this compound is C6H4ClF3S. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C6H4ClF3S |
| Molecular Weight | 200.61 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit notable antimicrobial activity. A study published in Molecules demonstrated that various thiophene compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups has been linked to enhanced activity due to increased electron-withdrawing effects, which may affect the compound's interaction with bacterial membranes .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that compounds with trifluoromethyl substitutions can inhibit cancer cell proliferation effectively. For instance, a case study involving similar thiophene derivatives indicated IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further research in oncology .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Studies involving structure-activity relationship (SAR) analyses have indicated that modifications to the thiophene ring can significantly alter biological efficacy .
Case Studies
- Antibacterial Study : A comprehensive study evaluated the antibacterial effects of various thiophenes, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro tests on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest. The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to established chemotherapeutics .
Synthetic Approaches
The synthesis of this compound typically involves the chlorination of trifluoromethylthiophene derivatives using reagents such as thionyl chloride or phosphorus pentachloride. Various synthetic routes have been optimized to enhance yield and purity.
| Synthesis Route | Yield (%) |
|---|---|
| Chlorination with SOCl2 | 75-85% |
| Chlorination with PCl5 | 80-90% |
Q & A
Q. What are the common synthetic routes for preparing 3-(chloromethyl)-2-(trifluoromethyl)thiophene, and how can reaction conditions be optimized for yield?
Methodological Answer: A step-efficient pathway involves cross-coupling reactions using organometallic reagents. For example:
- Grignard reagents (e.g., TMPMgCl·LiCl) and palladium catalysts (e.g., Pd-PEPPSI-SIPr) in tetrahydrofuran (THF) at 60°C for 24 hours .
- Key parameters for optimization:
-
Catalyst loading (e.g., 2 mol% Pd-PEPPSI-SIPr).
-
Solvent choice (THF enhances reactivity of organometallic intermediates).
-
Temperature control to minimize side reactions.
Reaction Component Example Role Yield Catalyst Pd-PEPPSI-SIPr Facilitates C-C coupling 87% Solvent THF Stabilizes intermediates — Reagent TMPMgCl·LiCl Nucleophilic substitution agent —
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- <sup>1</sup>H NMR : Look for signals corresponding to the chloromethyl group (δ ~4.5–5.0 ppm) and trifluoromethyl-substituted thiophene protons (δ ~6.8–7.2 ppm) .
- <sup>13</sup>C NMR : The trifluoromethyl carbon appears as a quartet (δ ~120–125 ppm, <sup>1</sup>JCF ≈ 280 Hz) .
- HRMS : Accurate mass analysis (e.g., DART-ESI+) confirms molecular formula (e.g., m/z 651.1778 for a related chlorinated thiophene) .
Q. How should researchers approach the purification of this compound to ensure high purity?
Methodological Answer:
- Column chromatography using silica gel with hexane/ethyl acetate gradients is effective for isolating intermediates .
- Key steps :
Remove salts (e.g., triethylammonium chloride) via filtration .
Evaporate solvents under reduced pressure.
Monitor purity via thin-layer chromatography (TLC) with UV visualization .
Q. What strategies ensure the stability of this compound during storage and handling?
Methodological Answer:
- Store under inert atmosphere (N2 or Ar) at ambient temperatures to prevent hydrolysis of the chloromethyl group .
- Avoid exposure to moisture or strong nucleophiles (e.g., amines, alcohols).
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?
Methodological Answer: The trifluoromethyl group enhances the electrophilicity of the chloromethyl carbon by polarizing the C-Cl bond. This effect is measurable via:
Q. What strategies resolve contradictions in reaction outcomes when using palladium catalysts for cross-coupling reactions with this compound?
Methodological Answer:
- Catalyst screening : Compare Pd-PEPPSI-SIPr (efficient for sterically hindered substrates) vs. Pd(dba)2/P(t-Bu)3 (better for electron-deficient systems) .
- Reaction monitoring : Use <sup>19</sup>F NMR to track trifluoromethyl group stability under catalytic conditions.
Q. How can regioselectivity challenges be addressed during functionalization of the thiophene ring?
Methodological Answer:
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to guide C-H activation at specific positions.
- Computational modeling : Use DFT to predict preferential sites for electrophilic attack (e.g., C4 vs. C5 positions) .
Q. What computational methods are most reliable for predicting the reactivity of this compound in complex reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular dynamics simulations : Model solvent effects on reaction pathways (e.g., THF vs. DMF) .
Q. How should researchers analyze contradictory data in reported synthetic yields for similar thiophene derivatives?
Methodological Answer:
- Critical variables : Compare catalyst purity, solvent drying methods, and reaction scale (micro vs. bulk).
- Statistical tools : Apply Design of Experiments (DoE) to isolate factors affecting yield (e.g., temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
